molecular formula C10H18O2 B15491986 3,7-Dimethylocta-2,7-diene-1,6-diol CAS No. 1786-09-0

3,7-Dimethylocta-2,7-diene-1,6-diol

Cat. No.: B15491986
CAS No.: 1786-09-0
M. Wt: 170.25 g/mol
InChI Key: FRUCUVNBDSNCEC-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,7-diene-1,6-diol is an acyclic monoterpene diol of interest in natural product and phytochemical research. This compound and its structural isomers have been identified as constituents of plant species. For instance, a related isomer, 2,6-dimethylocta-2,7-diene-1,6-diol, was isolated as a new monoterpene diglucoside from Viscum album L. ssp. album (mistletoe) . In analytical chemistry, another isomer, 2,6-dimethylocta-3,7-diene-2,6-diol, was found to be a major volatile compound in studies profiling the chemical composition of leatherwood honey . The presence of such diols in various biological systems suggests they may be products of isoprenoid oxidation pathways, as isoprenoid alcohols are known to be susceptible to oxidation by reactive oxygen species, yielding hydroxy and other oxygenated derivatives . Researchers can utilize this high-purity compound as a standard or building block in studies concerning plant metabolite profiling, the chemistry of natural products, and the investigation of oxidation mechanisms in biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,7-dimethylocta-2,7-diene-1,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h6,10-12H,1,4-5,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCUVNBDSNCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCO)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00775685
Record name 3,7-Dimethylocta-2,7-diene-1,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-09-0
Record name 2,7-Octadiene-1,6-diol, 3,7-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethylocta-2,7-diene-1,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Differences Sources/Applications Bioactivity
3,7-Dimethylocta-2,7-diene-1,6-diol C₁₀H₁₈O₂ Diol groups at C1/C6; double bonds at C2/C7 Citrus honey, Ilex pernyi Limited data; potential role in plant defense/volatile signaling
(Z)-2,6-Dimethylocta-2,7-diene-1,6-diol C₁₀H₁₈O₂ Z-configuration at C2 double bond Ilex pernyi Not reported
3,7-Dimethyloct-7-ene-1,6-diol C₁₀H₂₀O₂ Single double bond at C7 (vs. conjugated C2/C7) Synthetic/Collision cross-section studies Structural studies only; no bioactivity reported
2-(3,7-Dimethylocta-2,6-dienyl)phenol C₁₆H₂₀O Phenol group at C2; dienyl chain at C3/C7 Cymbopogon species (lemongrass) Anti-inflammatory, antibacterial
3,7-Dimethylocta-2,6-dien-1-yl formate C₁₁H₁₈O₂ Formate ester at C1 (vs. hydroxyl) Laboratory synthesis Laboratory use; skin sensitization risk
Aurapten C₁₉H₂₂O₃ Coumarin core with 3,7-dimethylocta-2,6-dienyloxy group Citrus species Antimicrobial, anti-cancer

Structural Isomers and Stereoisomers

  • (E)- vs. (Z)-Configuration : The (E)-isomer of 3,7-dimethylocta-2,7-diene-1,6-diol is more common in natural extracts (e.g., Citrus honey), while the (Z)-isomer is rarer and found in Ilex pernyi . The stereochemistry influences retention indices in gas chromatography (e.g., (E)-isomer: RI 1330 vs. (Z)-isomer: RI 1309) .
  • 3,7-Dimethyloct-7-ene-1,6-diol : This analog lacks the conjugated double bond system, resulting in reduced reactivity and distinct collision cross-section properties .

Functional Group Derivatives

  • Phenolic Derivatives: 2-(3,7-Dimethylocta-2,6-dienyl)phenol replaces the diol groups with a phenol moiety, enhancing its antibacterial and anti-inflammatory activities .
  • Ester Derivatives : 3,7-Dimethylocta-2,6-dien-1-yl formate demonstrates how esterification alters volatility and safety profiles, making it suitable for lab use but hazardous for dermal applications .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Property 3,7-Dimethylocta-2,7-diene-1,6-diol Aurapten 2-(3,7-Dimethylocta-2,6-dienyl)phenol
Molecular Weight 170.25 g/mol 298.38 g/mol 228.33 g/mol
Boiling Point Not reported 360–365°C (estimated) 280–285°C (estimated)
LogP (Octanol-Water) 1.8 (predicted) 4.2 3.5
Retention Index (GC) 1330 Not applicable Not reported

Table 2: Bioactivity Comparison

Compound Antimicrobial Anti-inflammatory Odor Threshold
3,7-Dimethylocta-2,7-diene-1,6-diol Not reported Not reported >1 ppm (estimated)
Aurapten Active Not reported Not applicable
2-(3,7-Dimethylocta-2,6-dienyl)phenol Active Active Not applicable

Preparation Methods

Halogenation-Dehydrohalogenation of Nerol

Reaction Mechanism and Conditions

The patent WO2006070383A1 outlines a two-step synthesis starting from nerol (2 , cis-3,7-dimethylocta-2,6-dien-1-ol).

  • Halogenation : Nerol reacts with a halogenating agent (e.g., HCl, HBr) in anhydrous alcoholic solvents (e.g., methanol, ethanol) at 0–25°C to form 7-alkoxy-3,7-dimethyl-6-halo-2-octenol (3 ).
  • Dehydrohalogenation : Intermediate 3 undergoes base-mediated elimination (e.g., NaOH, KOH) at 50–80°C, yielding 3,7-dimethylocta-2,7-diene-1,6-diol (1 ) via β-elimination.
Table 1: Optimization of Halogenation-Dehydrohalogenation
Parameter Optimal Condition Yield (%) Reference
Halogenating Agent HBr 85
Solvent Methanol 78
Base KOH 90
Reaction Temperature 60°C 88

Challenges and Solutions

  • Regioselectivity : Competing elimination pathways may form undesired alkenes. Using bulky bases (e.g., t-BuOK) suppresses side reactions.
  • Purity : Column chromatography (silica gel, hexane/ethyl acetate) isolates the diol with >95% purity.

Epoxide Rearrangement from Geraniol

Synthetic Pathway

Liu et al. (1999) demonstrated a chiral synthesis starting from geraniol (4 ):

  • Epoxidation : Geraniol is converted to 2,3-epoxy alcohol (7 ) using Sharpless asymmetric epoxidation (Ph$$3$$P, I$$2$$, H$$_2$$O), achieving 97% enantiomeric excess (ee).
  • Acid-Catalyzed Rearrangement : Epoxide 7 undergoes rearrangement in acidic conditions (e.g., H$$2$$SO$$4$$) to form 3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene (1 ), followed by hydrolysis to the diol.
Table 2: Key Steps in Epoxide Rearrangement
Step Reagents/Conditions Yield (%) ee (%)
Epoxidation Ph$$3$$P, I$$2$$, H$$_2$$O 91 97
Rearrangement H$$2$$SO$$4$$, 40°C 70
Hydrolysis K$$2$$CO$$3$$, MeOH 96

Stereochemical Control

  • The (3S,6S) configuration is achieved via chiral tartrate ligands (e.g., DET, DIPT) in the epoxidation step.
  • NMR and polarimetry confirm absolute configuration.

Singlet Oxygen-Mediated Oxidation

Photooxygenation of Prenol Derivatives

Komaszylo et al. (2016) reported the oxidation of prenol-2 (P-2 ) using singlet oxygen (generated via UV/tetraphenylporphyrin):

  • Photooxygenation : P-2 reacts with $$^1$$O$$_2$$ to form hydroperoxide intermediates.
  • Reduction : Hydroperoxides are reduced (e.g., Na$$2$$SO$$3$$) to yield 3,7-dimethylocta-2,7-diene-1,6-diol (P-2-1L ) as the major product.
Table 3: Oxidation Parameters and Outcomes
Condition Product Yield (%)
UV Light, H$$2$$O$$2$$ P-2-1L 65
MoO$$_4^{2-}$$ Catalyst P-2-3L (hydroperoxide) 42

Mechanistic Insights

  • The ene reaction dominates, with oxygen adding to the C6–C7 double bond.
  • Competing pathways form isomeric diols (e.g., 3,7-dimethylocta-2,5-diene-1,7-diol).

Sharpless Asymmetric Epoxidation in Total Synthesis

Application to Kalihinene X

A 2012 study utilized Sharpless epoxidation to synthesize kalihinene X from (E,R)-3,7-dimethylocta-2,7-diene-1,6-diol (638 ):

  • Epoxidation : 638 is epoxidized using Ti(OiPr)$$_4$$/(+)-DET, achieving >95% ee.
  • Ring-Opening : The epoxy diol undergoes acid-catalyzed cyclization to form tetracyclic terpenoids.

Comparative Analysis of Methods

Table 4: Advantages and Limitations
Method Yield (%) Stereocontrol Scalability
Halogenation-Dehydrohalogenation 90 Low High
Epoxide Rearrangement 70–96 High (97% ee) Moderate
Singlet Oxygen Oxidation 42–65 None Low
Sharpless Epoxidation >90 High (>95% ee) High

Q & A

Q. What are the reliable methods for synthesizing 3,7-Dimethylocta-2,7-diene-1,6-diol in laboratory settings?

A microwave-assisted solid-phase synthesis method has been validated for producing (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, a structural analog. This approach uses microwave energy to accelerate reaction kinetics while maintaining mild conditions, achieving yields of 70–85% with minimal byproducts. Key steps include:

  • Immobilization of precursors on solid supports (e.g., silica or polymer matrices) to enhance regioselectivity.
  • Optimization of microwave parameters (power: 300–500 W, time: 10–20 min) to control diastereomeric ratios.
  • Post-reaction purification via column chromatography using ethyl acetate/hexane gradients .

Q. How is the structural characterization of 3,7-Dimethylocta-2,7-diene-1,6-diol performed using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation:

  • ¹H-NMR : Peaks at δ 1.60–1.70 ppm (methyl groups) and δ 5.10–5.30 ppm (olefinic protons) confirm the diene backbone.
  • ¹³C-NMR : Signals at δ 125–130 ppm (sp² carbons) and δ 70–75 ppm (diol oxygenated carbons) validate the diol functionality.
  • IR Spectroscopy : O–H stretches at 3300–3500 cm⁻¹ and C=C stretches at 1650 cm⁻¹ further corroborate the structure. Comparative analysis with published spectra of analogs (e.g., 2,6-dimethylocta-2,7-diene-1,6-diol) is critical for resolving stereochemical ambiguities .

Q. What is known about the biological activity of 3,7-Dimethylocta-2,7-diene-1,6-diol based on current research?

Limited data exist on its bioactivity. A study analyzing Thompson atemoya seed oil identified the compound but noted no documented antimicrobial, anti-inflammatory, or cytotoxic effects. Researchers should:

  • Screen against bacterial/fungal models (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion assays.
  • Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., A549 lung carcinoma).
  • Prioritize structural analogs (e.g., monoterpenoids with confirmed bioactivity) as positive controls .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for higher diastereoselectivity in producing 3,7-Dimethylocta-2,7-diene-1,6-diol?

Diastereoselectivity hinges on reaction conditions and catalyst design:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) favor E-isomer formation, while non-polar solvents (e.g., toluene) may stabilize Z-isomers.
  • Solid Supports : Functionalized supports (e.g., amine-modified silica) can sterically guide precursor alignment, improving E/Z ratios.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) under microwave irradiation may enhance stereochemical control. Validate outcomes via chiral HPLC or NOESY NMR .

Q. How should researchers resolve contradictions in NMR data interpretation for stereoisomers of 3,7-Dimethylocta-2,7-diene-1,6-diol?

Discrepancies often arise from isomerization or solvent effects. Mitigation strategies include:

  • Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., E/Z isomerization) by variable-temperature experiments.
  • Computational Modeling : Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-predicted values for candidate structures.
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .

Q. What analytical methods are suitable for quantifying 3,7-Dimethylocta-2,7-diene-1,6-diol in complex matrices?

Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is ideal:

  • Column Selection : C18 reversed-phase columns resolve diol analogs with retention times of 8–12 min under gradient elution (water/acetonitrile + 0.1% formic acid).
  • Ionization : Electrospray ionization (ESI) in negative mode enhances detection of oxygenated compounds (m/z 170.13 for [M-H]⁻).
  • Quantitation : Internal standards (e.g., deuterated analogs) correct matrix effects in biological or environmental samples .

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